Lys-Pro-AMC (diTFA)
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Overview
Description
Lys-Pro-AMC (diTFA) is a fluorogenic substrate used for the detection and measurement of the activity of specific enzymes . It is composed of lysine and proline amino acids linked to 7-amino-4-methylcoumarin (AMC), with di-trifluoroacetic acid (diTFA) as a counterion . This compound is particularly useful in biochemical assays due to its ability to produce a fluorescent signal upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lys-Pro-AMC (diTFA) typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process involves the following steps:
Coupling: The lysine and proline amino acids are coupled to the resin using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified.
AMC Conjugation: The AMC moiety is attached to the peptide through an amide bond formation.
Industrial Production Methods: Industrial production of Lys-Pro-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lys-Pro-AMC (diTFA) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteolytic enzymes, which cleave the peptide bond between the amino acids and the AMC moiety.
Common Reagents and Conditions:
Enzymes: Proteolytic enzymes such as trypsin, chymotrypsin, and prolyl oligopeptidase.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products Formed: The enzymatic cleavage of Lys-Pro-AMC (diTFA) results in the release of free AMC, which produces a fluorescent signal that can be measured spectrophotometrically .
Scientific Research Applications
Lys-Pro-AMC (diTFA) has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme kinetics and activity, particularly for proteolytic enzymes.
Molecular Biology: Employed in assays to measure the activity of enzymes involved in protein degradation and processing.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Industry: Applied in quality control processes to monitor enzyme activity in pharmaceutical and biotechnology products
Mechanism of Action
Lys-Pro-AMC (diTFA) functions as a fluorogenic substrate. Upon enzymatic cleavage by specific proteolytic enzymes, the AMC moiety is released, resulting in a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the peptide bonds within the substrate, and the pathways involved include proteolytic cleavage and fluorescence emission .
Comparison with Similar Compounds
Lys-Pro-AMC: Similar to Lys-Pro-AMC (diTFA) but without the diTFA counterion.
Other Fluorogenic Substrates: Compounds such as Gly-Pro-AMC and Ala-Pro-AMC, which also contain the AMC moiety but differ in the amino acid sequence.
Uniqueness: Lys-Pro-AMC (diTFA) is unique due to its specific amino acid sequence and the presence of diTFA, which enhances its solubility and stability. This makes it particularly suitable for certain enzymatic assays where other substrates may not perform as well .
Properties
Molecular Formula |
C25H30F6N4O8 |
---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O4.2C2HF3O2/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;2*3-2(4,5)1(6)7/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);2*(H,6,7)/t16-,17-;;/m0../s1 |
InChI Key |
UYHIEPMMURECAA-SZKOKKDDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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